N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide
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Description
“N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The CAS Number of this compound is 108825-65-6 .
Molecular Structure Analysis
The molecular formula of this compound is C20H17N5O . It has a molecular weight of 281.32 . The structure contains a triazolo[4,3-b]pyridazine ring which is a nitrogenous heterocyclic moiety .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a density of 1.28±0.1 g/cm3 . The boiling point is 200-201°C .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, to stabilize the FtsZ protofilaments. This interaction results in the cross-linking of the protofilaments and anchors the Z ring to the cytoplasmic membrane
Biochemical Pathways
The compound affects the bacterial cell division pathway by interacting with the Cell division protein ZipA. This interaction disrupts the normal function of the protein, leading to an inhibition of bacterial cell division
Pharmacokinetics
The compound is a small molecule, which suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the disruption of bacterial cell division due to its interaction with the Cell division protein ZipA . This disruption could potentially lead to a halt in bacterial growth or even bacterial death, making the compound a potential candidate for antibacterial drug development.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can lead to the formation of different ring systems . Additionally, the presence of other compounds, such as bielectrophiles, can affect the compound’s action
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-22-23-19-12-11-18(24-25(14)19)15-7-9-16(10-8-15)21-20(26)13-27-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYKMFDMJMREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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